4-Bromo-2-thiophenecarbonyl chloride

Physical chemistry Process chemistry Purification

4-Bromo-2-thiophenecarbonyl chloride (CAS 58777-65-4) is a halogenated heterocyclic acyl chloride with the molecular formula C₅H₂BrClOS and a molecular weight of 225.49 g/mol. This compound features a thiophene ring bearing a reactive acyl chloride at the 2-position and a bromine substituent at the 4-position, establishing a dual-functional scaffold for sequential derivatization.

Molecular Formula C5H2BrClOS
Molecular Weight 225.49 g/mol
CAS No. 58777-65-4
Cat. No. B1334634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-thiophenecarbonyl chloride
CAS58777-65-4
Molecular FormulaC5H2BrClOS
Molecular Weight225.49 g/mol
Structural Identifiers
SMILESC1=C(SC=C1Br)C(=O)Cl
InChIInChI=1S/C5H2BrClOS/c6-3-1-4(5(7)8)9-2-3/h1-2H
InChIKeyZFFUAQAMUIHRON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-thiophenecarbonyl chloride (CAS 58777-65-4): A Strategic Thiophene Acyl Chloride Building Block for Medicinal and Agrochemical Research


4-Bromo-2-thiophenecarbonyl chloride (CAS 58777-65-4) is a halogenated heterocyclic acyl chloride with the molecular formula C₅H₂BrClOS and a molecular weight of 225.49 g/mol . This compound features a thiophene ring bearing a reactive acyl chloride at the 2-position and a bromine substituent at the 4-position, establishing a dual-functional scaffold for sequential derivatization [1]. Its primary value in synthetic chemistry stems from this orthogonal reactivity: the acyl chloride enables rapid amide or ester bond formation, while the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings .

Why 4-Bromo-2-thiophenecarbonyl chloride (CAS 58777-65-4) Cannot Be Interchanged with Other Bromothiophene Acyl Chlorides


Generic substitution among bromothiophene carbonyl chlorides is scientifically invalid due to distinct regioisomeric differences that fundamentally alter electronic properties, steric profiles, and downstream reactivity. The position of the bromine substituent (4- vs. 5- vs. 3-) on the thiophene ring dictates the compound's LogP, polar surface area, and electronic distribution, which in turn influence reaction kinetics in nucleophilic acyl substitutions and the regioselectivity of subsequent cross-coupling steps [1]. For instance, 5-bromothiophene-2-carbonyl chloride (CAS 31555-60-9) exhibits a melting point of 36-38°C and a boiling point of 126°C at 14 Torr, whereas the 4-bromo isomer lacks a well-defined melting point and boils at 265.1°C at 760 mmHg, indicating significant differences in physical behavior and handling requirements . Furthermore, the 4-bromo substitution pattern enables unique SAR exploration at the 4-position of the thiophene ring, a key optimization site in kinase inhibitor design that is inaccessible with 5-bromo analogs [2]. These differences translate directly into divergent synthetic routes, purification challenges, and biological outcomes in target molecules.

Quantitative Differentiation of 4-Bromo-2-thiophenecarbonyl chloride (58777-65-4) from Its Closest Analogs


Physicochemical Divergence: Boiling Point and Density Differentiate 4-Bromo from 5-Bromo Isomer

The 4-bromo isomer exhibits a significantly higher boiling point (265.1°C at 760 mmHg) and density (1.855 g/cm³) compared to the 5-bromo isomer, which boils at 126°C at 14 Torr (equivalent to a substantially lower boiling point at atmospheric pressure). This difference dictates distinct distillation and handling protocols .

Physical chemistry Process chemistry Purification

Electronic and Lipophilic Profile: Computed LogP and Polar Surface Area Define the 4-Bromo Isomer

The 4-bromo isomer possesses a computed LogP of approximately 3.1 and a topological polar surface area (TPSA) of 45.3 Ų, as calculated by JChem and other platforms. These values are distinct from those of the 5-bromo isomer, which has a reported XLogP3-AA of 3.5 and a TPSA of 45.3 Ų, indicating subtle but meaningful differences in lipophilicity that can affect membrane permeability and bioavailability in drug candidates [1].

Medicinal chemistry Computational chemistry Drug design

Synthetic Utility: Documented Use in JNK3 Kinase Inhibitor Optimization

The 4-bromo substitution pattern on the thiophene ring is explicitly highlighted as a critical optimization site in the development of tri-substituted thiophene-based JNK3 inhibitors. Researchers optimized the 4-position to achieve single-digit nanomolar potency, with compound 47 demonstrating an in vivo pharmacodynamic effect in a mouse model [1]. This SAR exploration is not accessible using the 5-bromo or 3-bromo isomers.

Kinase inhibitor Structure-activity relationship Medicinal chemistry

Documented Yield in Multi-Step Synthesis: 83% Over Three Steps

In a patented synthetic route, 4-bromothiophene-2-carbonyl chloride is generated in situ and directly converted to 4-bromothiophene-2-carboxylic acid methoxymethylamide, achieving an overall yield of 83% over three steps . This yield provides a benchmark for process chemists evaluating this building block for scale-up.

Synthetic methodology Process chemistry Yield optimization

High-Value Application Scenarios for 4-Bromo-2-thiophenecarbonyl chloride (58777-65-4) Based on Differentiated Evidence


Medicinal Chemistry: Optimization of Kinase Inhibitors Requiring 4-Position Thiophene SAR

Research programs developing JNK3 inhibitors or other kinase-targeting agents that require exploration of the thiophene 4-position should prioritize the 4-bromo isomer. The SAR study by Bowers et al. (2011) explicitly optimized this position to achieve nanomolar potency and in vivo activity, demonstrating that the 4-bromo substitution pattern is essential for accessing this validated optimization strategy [1]. Use of the 5-bromo or 3-bromo isomers would preclude this critical SAR exploration.

Process Chemistry: Distillation-Based Purification Protocols

Process chemists developing large-scale synthetic routes should account for the distinct boiling point of 4-bromo-2-thiophenecarbonyl chloride (265.1°C at 760 mmHg) compared to its 5-bromo isomer (126°C at 14 Torr) . This difference necessitates specific vacuum distillation parameters and may influence the choice of this building block in routes where high-temperature distillation is either advantageous or limiting.

Drug Design: Fine-Tuning Lipophilicity in Lead Optimization

Medicinal chemists seeking to modulate LogP by approximately 0.4 units can strategically select the 4-bromo isomer (LogP ~3.1) over the 5-bromo isomer (LogP 3.5) to achieve a less lipophilic scaffold [2]. This subtle but meaningful difference can impact membrane permeability and overall ADME properties, making the 4-bromo isomer a preferred choice for programs requiring lower lipophilicity in their lead series.

Synthetic Methodology: Benchmarking Multi-Step Yield in Thiophene Derivatization

Researchers evaluating building block efficiency can reference the documented 83% yield over three steps for the conversion of 4-bromothiophene-2-carboxylic acid to the corresponding methoxymethylamide via the acyl chloride intermediate . This yield serves as a performance benchmark for synthetic route design and procurement justification.

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